molecular formula C9H12N4S B14706187 N-[Amino(4-methylanilino)methylidene]thiourea CAS No. 14294-14-5

N-[Amino(4-methylanilino)methylidene]thiourea

Cat. No.: B14706187
CAS No.: 14294-14-5
M. Wt: 208.29 g/mol
InChI Key: LGLALCHQALEPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Amino(4-methylanilino)methylidene]thiourea is a chemical compound known for its unique structure and properties It is a derivative of thiourea, featuring an amino group attached to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Amino(4-methylanilino)methylidene]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials such as amines and carbon disulfide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[Amino(4-methylanilino)methylidene]thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized thiourea derivatives.

Scientific Research Applications

N-[Amino(4-methylanilino)methylidene]thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[Amino(4-methylanilino)methylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[Amino(4-methylanilino)methylidene]thiourea can be compared with other similar compounds, such as:

Properties

CAS No.

14294-14-5

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

[amino-(4-methylanilino)methylidene]thiourea

InChI

InChI=1S/C9H12N4S/c1-6-2-4-7(5-3-6)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14)

InChI Key

LGLALCHQALEPRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC(=S)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.